Silver fluoride

説明

Silver fluoride, with the chemical formula AgF, is an inorganic compound consisting of silver and fluorine ions. It appears as a white crystalline solid and is highly soluble in water. Unlike most metal fluorides that exhibit ionic characteristics, this compound showcases covalent traits due to the full d shell of silver, which inhibits the formation of typical ionic bonds . Its molecular weight is approximately 126.87 g/mol, and it has a density of about 5.852 g/cm³ .

作用機序

Target of Action

Silver fluoride primarily targets dental caries, which are a result of the bacterial-driven, chronic, site-specific, multifactorial, dynamic disease process . The fluoride ions in this compound interact synergistically with silver to react with hydroxyapatite, a major component of tooth enamel .

Mode of Action

This compound’s mode of action is dual. The fluoride ions interact synergistically with silver to react with hydroxyapatite to form fluorapatite . Silver, on the other hand, is bactericidal, reacting with the thiol groups of the amino and nucleic acids that halt the metabolic and reproductive functions of the cariogenic bacteria . This dual action helps in arresting dental caries and preventing its progression .

Biochemical Pathways

This compound affects the biochemical pathways related to bacterial metabolism and tooth remineralization. Silver ions denature enzymes of bacterial organisms by binding to reactive groups, resulting in their precipitation and inactivation . The fluoride ions promote the remineralization of enamel and dentin on teeth, thereby preventing and arresting dental caries .

Pharmacokinetics

The pharmacokinetics of this compound in humans has been studied, with urine samples collected at baseline, first 24 h (F1) and second 24 h (F2) after SDF treatment for analysis of silver and fluoride content Urinary and hair silver levels were negligible . Therefore, SDF appears safe to be used among children .

Result of Action

The application of this compound results in the arrestment of dental caries and the reduction of hypersensitivity in primary and permanent teeth . It promotes the production of tertiary dentin and halts pulp necrosis and inflammation . It has drawbacks like black discoloration of the carious teeth and an unpleasant metallic taste .

Action Environment

This compound is stable under most environmental conditions. It reacts with acids to form toxic hydrogen fluoride gas . This gas is corrosive and can cause severe respiratory problems upon inhalation . Therefore, the environment in which this compound is used can influence its action, efficacy, and stability.

生化学分析

Biochemical Properties

Silver fluoride plays a significant role in biochemical reactions, particularly due to its bactericidal properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit the activity of enzymes such as enolase and phosphatase, which are involved in the glycolytic pathway . The interaction between this compound and these enzymes leads to the disruption of metabolic processes in bacteria, thereby exerting its antimicrobial effects. Additionally, this compound can interact with proteins by binding to thiol groups, leading to protein denaturation and loss of function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK pathway . This activation can result in changes in gene expression, including the upregulation of genes involved in antioxidant defense. Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and impaired cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. One of the primary mechanisms is the binding of silver ions to thiol groups in proteins, leading to protein denaturation and inhibition of enzyme activity . Additionally, this compound can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, including lipids, proteins, and DNA . This oxidative stress can trigger cellular signaling pathways that lead to apoptosis or programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation can occur under certain conditions. For example, exposure to light and moisture can lead to the gradual breakdown of this compound, reducing its efficacy . Long-term studies have shown that this compound can have sustained antimicrobial effects, but its activity may diminish over time due to degradation and the development of resistance in microbial populations . In in vitro studies, this compound has been observed to cause cytotoxic effects on cells, with the extent of damage increasing with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial antimicrobial effects without causing significant toxicity . At higher doses, this compound can lead to toxic effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity . Studies have shown that high doses of this compound can cause oxidative stress and inflammation in various tissues, leading to cellular damage and impaired organ function . It is important to determine the appropriate dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit enzymes such as enolase and phosphatase, which are key components of the glycolytic pathway . This inhibition disrupts the normal flow of metabolites, leading to reduced energy production and altered metabolic flux. Additionally, this compound can affect the levels of metabolites such as glucose and lactate, further impacting cellular metabolism . The compound’s ability to generate ROS also influences redox-sensitive metabolic pathways, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects . The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding proteins . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it induces oxidative stress and disrupts mitochondrial function . Additionally, this compound can accumulate in the nucleus, affecting gene expression and DNA integrity . The precise localization of this compound within cells determines its specific biochemical and cellular effects.

準備方法

Silver fluoride can be synthesized through several methods:

Reaction with Hydrofluoric Acid: One common method involves reacting silver nitrate with hydrofluoric acid, yielding this compound and nitric acid[ \text{AgNO}_3 + \text{HF} \rightarrow \text{AgF} + \text{HNO}_3 ] This reaction should be performed under controlled conditions due to the corrosive and toxic nature of hydrofluoric acid.

Thermal Decomposition: Another method involves the thermal decomposition of silver tetrafluoroborate.

Reaction with Silver Carbonate or Silver Oxide: This compound can also be produced by adding hydrofluoric acid to silver carbonate or silver oxide[ \text{Ag}_2\text{CO}_3 + 2\text{HF} \rightarrow 2\text{AgF} + \text{H}_2\text{O} + \text{CO}_2 ] [ \text{Ag}_2\text{O} + 2\text{HF} \rightarrow 2\text{AgF} + \text{H}_2\text{O} ] The this compound is then precipitated out of the resulting solution by adding acetone.

化学反応の分析

Silver fluoride undergoes various types of chemical reactions:

Desulfuration-Fluorination: This compound reacts with thiuramdisulfides and thioureas, leading to the formation of bis(dimethylamino)difluoromethane and other fluorine-containing intermediates.

Reactions with Trimethylsilyl Derivatives: It interacts with trimethyl(perfluoroorgano)silanes to form perfluoroorganosilver compounds.

Common reagents used in these reactions include hydrofluoric acid, silver nitrate, and various organic compounds. Major products formed include fluorinated organic compounds and silver-containing intermediates.

科学的研究の応用

Silver fluoride has diverse applications in scientific research:

Medicine: It is used as a topical agent in the prevention of dental caries due to its bactericidal properties.

Material Science: It is used in the creation of specialized ceramics that exhibit improved thermal and chemical stability.

Optoelectronics: This compound’s unique optical properties make it useful in the field of optoelectronics.

類似化合物との比較

Silver fluoride can be compared with other silver fluorides and metal fluorides:

Silver (II) Fluoride (AgF₂): Unlike this compound, silver (II) fluoride is a rare example of a silver compound in the +2 oxidation state and is used as a fluorinating agent.

Silver Subfluoride (Ag₂F): This compound has different properties and applications compared to this compound.

Other Metal Fluorides: While most metal fluorides display ionic characteristics, this compound’s covalent traits make it unique.

特性

IUPAC Name |

silver;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.FH/h;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYHXKZHIMGNSE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

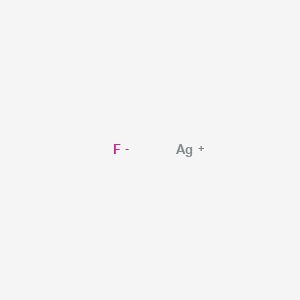

[F-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgF | |

| Record name | silver fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver(I)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042383 | |

| Record name | Silver fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.867 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silver fluoride is an odorless yellow to gray solid. Sinks and mixes with water. (USCG, 1999), Highly hygroscopic solid; Darkened by light; [Merck Index] Yellow to gray odorless solid; [CAMEO] Deep brown hygroscopic powder; [Aldrich MSDS] Soluble in water when freshly prepared; Gradually becomes insoluble in moist air; [Merck Index] | |

| Record name | SILVER FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silver fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

2118 °F at 760 mmHg (USCG, 1999) | |

| Record name | SILVER FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

5.82 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | SILVER FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7775-41-9, 11113-87-4 | |

| Record name | SILVER FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silver fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7775-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z00ZK3E66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1219532.png)

![(8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-en-1-ylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1219536.png)

![(1S,2R,3S,4S,5R,8R,9R,11S)-8-ethyl-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methyl-propan-2-ylamino)oxan-2-yl]oxy-9-methoxy-1,3,5,9,11,13-hexamethyl-7,15-dioxabicyclo[10.2.1]pentadec-12-ene-6,10-dione](/img/structure/B1219542.png)

![1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene](/img/structure/B1219548.png)